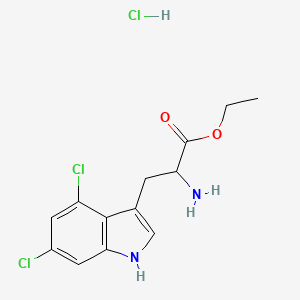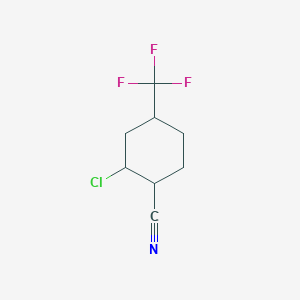
2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride is a compound that combines the structural features of indole and trifluoromethyl groups. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in medicine, food additives, and other fields . The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals due to its ability to enhance polarity, stability, and lipophilicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride involves the use of CF3SO2Na under metal-free conditions. This method selectively introduces the trifluoromethyl group to the indole at the C2 position . The desired product can be obtained in a yield of 0.7 g .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of environmentally friendly and cheap sources of trifluoromethyl, such as CF3SO2Na, suggests potential scalability for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride undergoes various types of reactions, including:
Oxidation: The trifluoromethyl group can participate in oxidation reactions.
Reduction: The indole ring can undergo reduction under specific conditions.
Substitution: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl chloride group.
Major Products Formed
Oxidation: Products include oxidized derivatives of the indole ring.
Reduction: Reduced indole derivatives.
Substitution: Products include sulfonamide and sulfonate esters.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride involves its interaction with molecular targets through its trifluoromethyl and sulfonyl chloride groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)indole: Similar structure but lacks the sulfonyl chloride group.
Trifluoromethylated indoles: Various derivatives with different functional groups.
Uniqueness
2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride is unique due to the presence of both the trifluoromethyl and sulfonyl chloride groups, which confer distinct chemical reactivity and potential bioactivity .
Eigenschaften
Molekularformel |
C9H5ClF3NO2S |
|---|---|
Molekulargewicht |
283.66 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-1H-indole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClF3NO2S/c10-17(15,16)6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4,14H |
InChI-Schlüssel |
GLNPFLRDVZQMBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C=C(N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


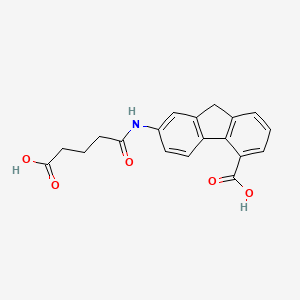
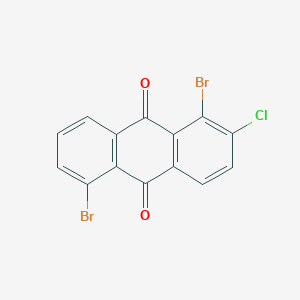
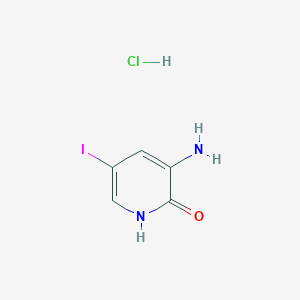

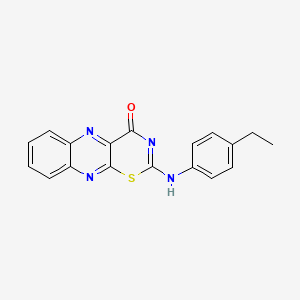
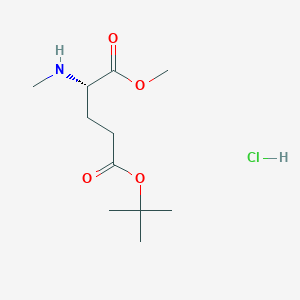
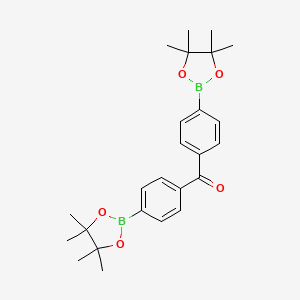
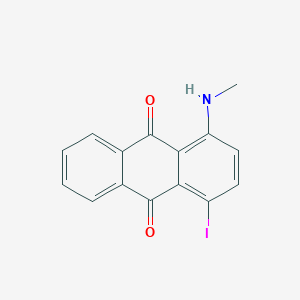
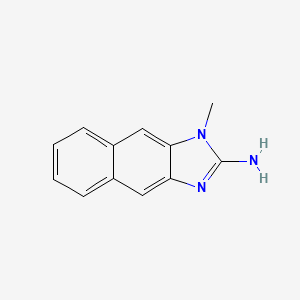
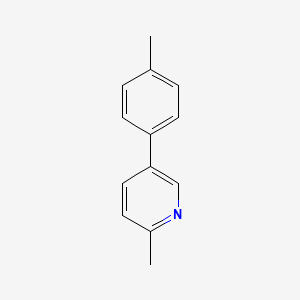
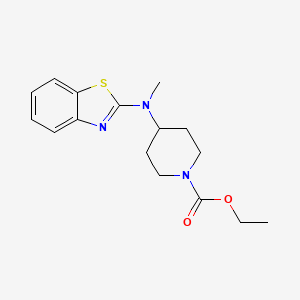
![2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13134704.png)
